molecular formula C13H8ClFO2 B6340803 4-Chloro-3-(3-fluorophenyl)benzoic acid CAS No. 1214362-49-8

4-Chloro-3-(3-fluorophenyl)benzoic acid

Cat. No.: B6340803
CAS No.: 1214362-49-8
M. Wt: 250.65 g/mol
InChI Key: GPZRLIVSNKKXKA-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-fluorophenyl)benzoic acid is an organic compound with the molecular formula C13H8ClFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 4-position and a fluorophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(3-fluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 4-chlorobenzoic acid can be coupled with 3-fluorophenylboronic acid under the following conditions:

    Catalyst: Palladium(II) acetate

    Ligand: Triphenylphosphine

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran (THF)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(3-fluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form more complex structures, such as carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide in methanol at reflux temperature.

    Reduction: Lithium aluminum hydride in dry ether at room temperature.

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Major Products Formed

    Substitution: 4-Methoxy-3-(3-fluorophenyl)benzoic acid

    Reduction: 4-Chloro-3-(3-fluorophenyl)benzyl alcohol

    Oxidation: this compound derivatives

Scientific Research Applications

4-Chloro-3-(3-fluorophenyl)benzoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-fluorophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the structure of the compound and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluorobenzoic acid
  • 3-Chloro-4-fluorobenzoic acid
  • 4-Chloro-3-(4-fluorophenyl)benzoic acid

Uniqueness

4-Chloro-3-(3-fluorophenyl)benzoic acid is unique due to the specific positioning of the chlorine and fluorophenyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-chloro-3-(3-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(15)6-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZRLIVSNKKXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673463
Record name 6-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214362-49-8
Record name 6-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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